molecular formula C12H18BrNO B13208076 [1-(3-Bromophenyl)ethyl](2-ethoxyethyl)amine

[1-(3-Bromophenyl)ethyl](2-ethoxyethyl)amine

Cat. No.: B13208076
M. Wt: 272.18 g/mol
InChI Key: KGXLFXASDXNSPF-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to an ethoxyethyl amine group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)ethylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of 1-(3-Bromophenyl)ethylamine may involve large-scale Suzuki–Miyaura coupling processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(3-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group in the compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex organic molecules. It is often employed in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of bromophenyl derivatives on biological systems. It can be used in the synthesis of bioactive molecules that interact with specific biological targets.

Medicine: In medicinal chemistry, 1-(3-Bromophenyl)ethylamine is explored for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to enhance their properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethoxyethyl amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)ethylamine
  • 1-(3-Chlorophenyl)ethylamine
  • 1-(3-Bromophenyl)ethylamine

Comparison:

  • 1-(4-Bromophenyl)ethylamine: Similar structure but with the bromine atom at the para position, which may affect its reactivity and interaction with biological targets.
  • 1-(3-Chlorophenyl)ethylamine: Chlorine substitution instead of bromine, leading to different electronic and steric effects.
  • 1-(3-Bromophenyl)ethylamine: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.

Conclusion

1-(3-Bromophenyl)ethylamine is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it valuable for research and industrial purposes.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-(3-bromophenyl)-N-(2-ethoxyethyl)ethanamine

InChI

InChI=1S/C12H18BrNO/c1-3-15-8-7-14-10(2)11-5-4-6-12(13)9-11/h4-6,9-10,14H,3,7-8H2,1-2H3

InChI Key

KGXLFXASDXNSPF-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C1=CC(=CC=C1)Br

Origin of Product

United States

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